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Compound of Interest

Compound Name: 4-Decyne

Cat. No.: B165688

Spectroscopic Data for 4-Decyne: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 4-decyne, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is
intended for researchers, scientists, and professionals in drug development and other relevant
fields.

Data Presentation

The following tables summarize the key spectroscopic data for 4-decyne.

'H NMR (Proton NMR) Data (Predicted)

Due to the symmetry of 4-decyne (CsHo-C=C-CaHo), the molecule is expected to show four
distinct proton signals. The chemical shifts (d) are predicted based on typical values for similar
chemical environments.[1][2][3]
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Chemical Shift (5,

Protons (Label) Multiplicity Integration
ppm)

H-1, H-10 ~0.9 Triplet 6H

H-2, H-9 ~1.4 Sextet 4H

H-3, H-8 ~15 Quintet 4H

H-5, H-6 ~21 Triplet 4H

Predicted spectrum in CDCls.

3C NMR (Carbon NMR) Data (Predicted)

Given the symmetry of 4-decyne, five unique carbon signals are expected. The predicted
chemical shifts are based on standard values for alkanes and alkynes.[4][5]

Carbon (Label) Chemical Shift (6, ppm)
C-1, C-10 ~13.7
C-2,C-9 ~22.3
C-3,C-8 ~ 315
C-5,C-6 ~19.0
C-4, C-7 (Alkyne) ~80.5

Predicted spectrum in CDCls.

IR (Infrared) Spectroscopy Data

As an internal alkyne, 4-decyne is expected to show the following characteristic absorption
bands. Symmetrical internal alkynes may have a very weak or absent C=C stretching peak.[6]

[71L8]
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Functional Group Absorption Range (cm~?) Intensity

C-H (sp? stretch) 2850-3000 Strong

C=C (stretch) 2100-2260 Weak to absent
C-H (bend) 1375-1470 Medium

Mass Spectrometry (MS) Data

The mass spectrum of 4-decyne obtained by electron ionization (El) shows a molecular ion

peak and a series of fragment ions.[9] The molecular weight of 4-decyne is 138.25 g/mol .[9]

m/z Relative Intensity (%) Possible Fragment
138 5 [M]* (Molecular lon)

109 25 [M - C2Hs]*

95 40 [M - C3H7]*

81 100 [M - CaHo]* (Base Peak)
67 75 [CsH7]*

55 60 [CaH7]*

41 85 [C3Hs]*

29 50 [C2Hs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to determine the chemical

structure of 4-decyne.

Methodology:
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o Sample Preparation: A sample of 4-decyne (5-25 mg for *H, 50-100 mg for 13C) is dissolved
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean,
dry NMR tube.[10] A small amount of tetramethylsilane (TMS) is added as an internal
standard (O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition for tH NMR: The spectrometer is tuned to the proton frequency. A standard
one-pulse sequence is typically used. Key parameters include a spectral width of ~15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16
scans are acquired for a good signal-to-noise ratio.

» Data Acquisition for 13C NMR: The spectrometer is tuned to the carbon-13 frequency. A
standard pulse program with proton decoupling is used to simplify the spectrum to single
lines for each unique carbon.[11][12] Due to the low natural abundance of 13C, a larger
number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are
required.[10]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce
the spectrum. Phase and baseline corrections are applied. The chemical shifts are
referenced to the TMS signal at O ppm. For *H NMR, the signals are integrated to determine
the relative number of protons.

FTIR Spectroscopy

Objective: To identify the functional groups present in 4-decyne.
Methodology:

o Sample Preparation: For a neat liquid sample like 4-decyne, the Attenuated Total
Reflectance (ATR) or transmission method can be used.[13][14]

o ATR: A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or
ZnSe).

o Transmission: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to
create a thin film.[15]
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is
recorded. The sample is then placed, and the sample spectrum is acquired. The instrument
typically scans the mid-infrared range (4000-400 cm~1).[13] Multiple scans (e.g., 16 or 32)
are averaged to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm~1). The characteristic absorption bands are identified and assigned to
specific functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 4-decyne.
Methodology:

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
The sample is vaporized in the ion source.

« lonization: Electron lonization (El) is a common method for volatile, non-polar compounds
like 4-decyne.[16][17] The vaporized molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+).[18]

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge
ratio (m/z).

» Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value.

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative
intensity versus m/z. The molecular ion peak confirms the molecular weight, and the
fragmentation pattern provides structural information.[19]

Mandatory Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound such as 4-decyne.

Spectroscopic Analysis Workflow for 4-Decyne
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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